N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide
Overview
Description
N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential pharmacological applications. This compound features a thiazolo[5,4-b]pyridine core, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Mechanism of Action
Target of Action
The primary target of N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide is the Phosphoinositide 3-Kinase (PI3K) enzyme . This enzyme plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Mode of Action
this compound interacts with its target, PI3K, by inhibiting its activity . The compound’s sulfonamide functionality is important for PI3Kα inhibitory activity . The compound’s core is directly involved in binding to the kinase through key hydrogen bond interactions .
Biochemical Pathways
The inhibition of PI3K by this compound affects the PI3K/AKT/mTOR pathway . This pathway is crucial for many cellular processes, including cell survival, growth, and proliferation . By inhibiting PI3K, the compound can disrupt these processes, potentially leading to the inhibition of cell growth and proliferation .
Result of Action
The result of this compound’s action is the inhibition of PI3K, leading to disruption of the PI3K/AKT/mTOR pathway . This can result in the inhibition of cell growth and proliferation . The compound has shown potent PI3K inhibitory activity, with an IC50 of 3.6 nM .
Biochemical Analysis
Biochemical Properties
N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide has been found to interact with phosphoinositide 3-kinase (PI3K), a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking . The compound shows potent PI3K inhibitory activity .
Cellular Effects
The effects of this compound on cells are largely due to its interaction with PI3K. By inhibiting PI3K, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with PI3K, leading to enzyme inhibition . This can result in changes in gene expression and other downstream effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide typically involves the construction of the thiazolo[5,4-b]pyridine core followed by the introduction of the sulfonamide group. One common method involves the annulation of a thiazole ring to a pyridine derivative. This can be achieved through a series of steps, including cyclization reactions and functional group transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis have been employed to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazolo[5,4-b]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: It has been investigated as a potential therapeutic agent for treating various diseases, including cancer and inflammatory disorders.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-florophenyl sulfonamide
- 5-chlorothiophene-2-sulfonamide
- 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine
Uniqueness
N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide is unique due to its specific structural features, such as the thiazolo[5,4-b]pyridine core and the sulfonamide group, which contribute to its potent biological activities. Compared to similar compounds, it exhibits higher inhibitory activity against PI3K, making it a promising candidate for further drug development .
Properties
IUPAC Name |
N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S2/c1-9-10(5-3-6-11(9)17-21(2,18)19)13-16-12-7-4-8-15-14(12)20-13/h3-8,17H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYVQRHGHPQRIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NS(=O)(=O)C)C2=NC3=C(S2)N=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301326458 | |
Record name | N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301326458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
42.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24815057 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
912624-95-4 | |
Record name | N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301326458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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